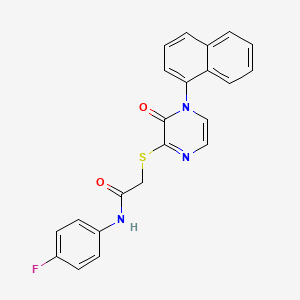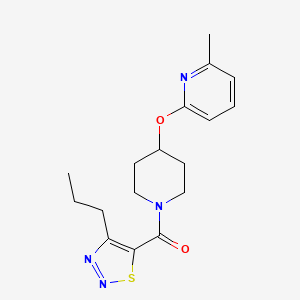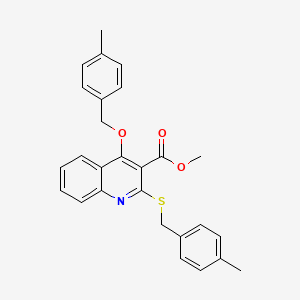
Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Synthetic and Crystallographic Studies
Research into the methylation process of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has revealed insights into the regioselectivity of consecutive alkylation, leading to the synthesis of structurally related compounds. This study is pivotal for the design of combinatorial libraries for scientific research. The synthesized compounds have been analyzed using various techniques including 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction, confirming their structures. Molecular docking simulations have suggested potential applications as inhibitors of Hepatitis B Virus replication, supported by experimental biological studies showing high inhibition of HBV replication at specific concentrations (Kovalenko et al., 2020).
Optical Properties and Applications
Another line of research focuses on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. Through various synthetic routes, compounds with moderate to high fluorescence quantum yields have been developed. These findings indicate the potential use of such compounds in applications requiring fluorescent materials, such as invisible ink dyes (Bogza et al., 2018).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are recognized for their efficiency as fluorophores in biochemistry and medicine, particularly for studying biological systems. The search for new, more sensitive, and selective compounds remains a significant area of research. Specific reactions have been explored to synthesize novel quinoline derivatives with potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
Synthesis of Carboxamide Derivatives
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the versatility of quinoline-based compounds. These derivatives have shown potent cytotoxic activities against various cancer cell lines in vitro, with some exhibiting significant effectiveness in vivo against challenging cancer models. This research highlights the potential of quinoline derivatives in developing new anticancer therapies (Deady et al., 2003).
Propiedades
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-8-12-20(13-9-18)16-31-25-22-6-4-5-7-23(22)28-26(24(25)27(29)30-3)32-17-21-14-10-19(2)11-15-21/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRXMBUMXNOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)
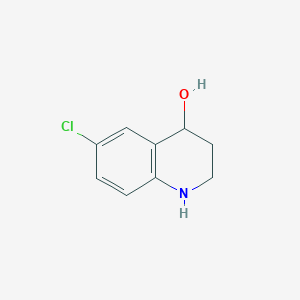
![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)
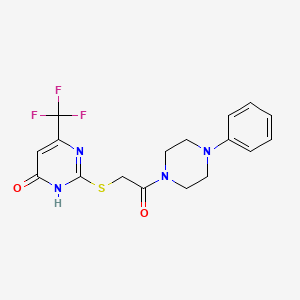
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)
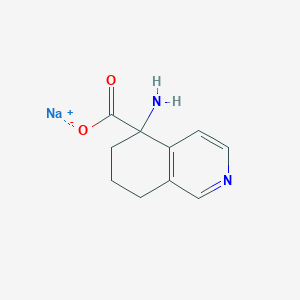
![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)
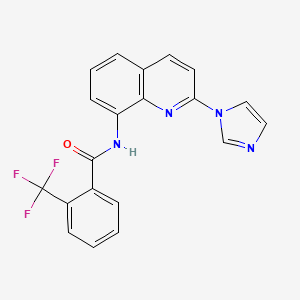
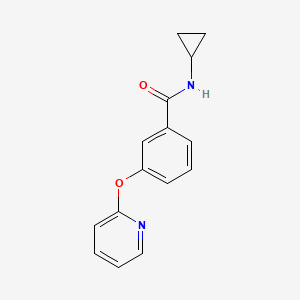
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)
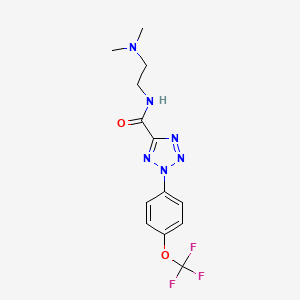
![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
